

L-736380 chemical structure and properties

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Compound of Interest

Compound Name: L-736380

Cat. No.: B1674059

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An In-depth Technical Guide to L-736380

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **L-736380**, a potent and selective CCK-B receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

L-736380 is a complex synthetic molecule with the IUPAC name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea.[1] Its chemical formula is C25H29N9O2.[1]

A two-dimensional representation of the **L-736380** chemical structure is provided below:

L-736380 Chemical Structure

Table 1: Physicochemical Properties of **L-736380**



Property	Value	Source
Molecular Formula	C25H29N9O2	[1]
Molecular Weight	487.57 g/mol	[1]
Exact Mass	487.2444	[1]
Elemental Analysis	C, 61.59%; H, 6.00%; N, 25.86%; O, 6.56%	[1]
IUPAC Name	1-[(3R)-5-cyclohexyl-1-methyl- 2-oxo-3H-1,4-benzodiazepin- 3-yl]-3-[3-(methyl-(2H-tetrazol- 5-yl)amino)phenyl]urea	[1]
InChI Key	MYPNMQPMQUAOTH- QFIPXVFZSA-N	[1]
CAS Number	152885-49-9	[1]

Pharmacological Profile

L-736380 is characterized as a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor.[1] This activity is responsible for its observed physiological effects.

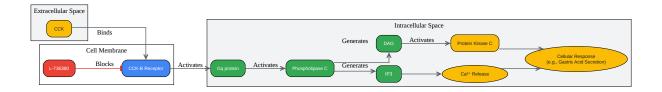
Table 2: Pharmacological Activity of L-736380

Parameter	Value	Species	Assay	Source
Gastric Acid Secretion Inhibition (ID50)	0.064 mg/kg	Anesthetized Rats	in vivo	[1]
ex vivo [125I]CCK-8S Binding Inhibition (ED50)	1.7 mg/kg	BKTO Mice Brain Membranes	ex vivo	[1]

Signaling Pathway of CCK-B Receptor Antagonism



The mechanism of action of **L-736380** involves the blockade of the CCK-B receptor, thereby inhibiting the downstream signaling cascade typically initiated by the endogenous ligand, cholecystokinin (CCK). The following diagram illustrates the simplified signaling pathway.



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Caption: CCK-B receptor signaling pathway and its inhibition by L-736380.

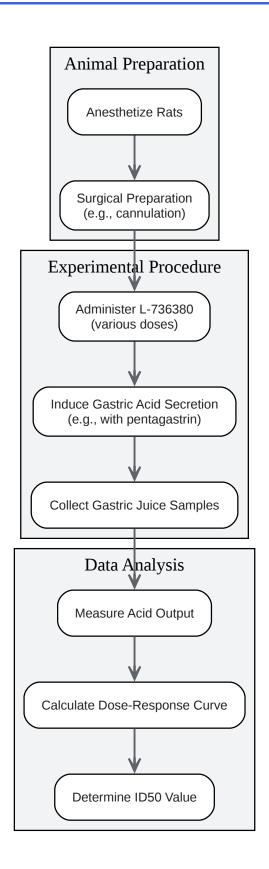
Experimental Protocols

Detailed experimental methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Inhibition of Gastric Acid Secretion in Anesthetized Rats

This experiment aims to determine the in vivo potency of **L-736380** in inhibiting gastric acid secretion.





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Caption: Workflow for determining the in vivo inhibition of gastric acid secretion.



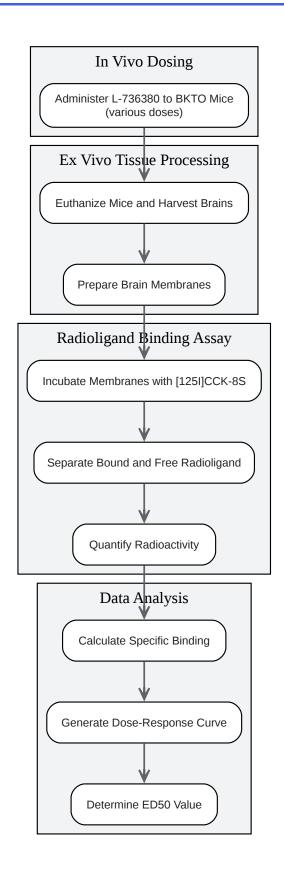




Ex vivo [125I]CCK-8S Binding Inhibition in BKTO Mice Brain Membranes

This protocol is designed to assess the in vivo target engagement of **L-736380** at the CCK-B receptor in the brain.





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Caption: Workflow for the ex vivo CCK-B receptor binding assay.



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References

- 1. medkoo.com [medkoo.com]
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